Cas no 1566200-94-9 ((2-methyloxolan-2-yl)methanesulfonyl chloride)

(2-methyloxolan-2-yl)methanesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Furanmethanesulfonyl chloride, tetrahydro-2-methyl-
- (2-methyloxolan-2-yl)methanesulfonyl chloride
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- インチ: 1S/C6H11ClO3S/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3
- InChIKey: KMIJIIPOLKMMRO-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1(C)CS(Cl)(=O)=O
(2-methyloxolan-2-yl)methanesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028L8I-10g |
(2-methyloxolan-2-yl)methanesulfonylchloride |
1566200-94-9 | 95% | 10g |
$5176.00 | 2023-12-15 | |
Aaron | AR028L8I-250mg |
(2-methyloxolan-2-yl)methanesulfonylchloride |
1566200-94-9 | 95% | 250mg |
$618.00 | 2025-02-16 | |
Aaron | AR028L8I-2.5g |
(2-methyloxolan-2-yl)methanesulfonylchloride |
1566200-94-9 | 95% | 2.5g |
$2373.00 | 2025-02-16 | |
1PlusChem | 1P028L06-500mg |
(2-methyloxolan-2-yl)methanesulfonylchloride |
1566200-94-9 | 95% | 500mg |
$902.00 | 2024-06-20 | |
1PlusChem | 1P028L06-2.5g |
(2-methyloxolan-2-yl)methanesulfonylchloride |
1566200-94-9 | 95% | 2.5g |
$2172.00 | 2024-06-20 | |
1PlusChem | 1P028L06-10g |
(2-methyloxolan-2-yl)methanesulfonylchloride |
1566200-94-9 | 95% | 10g |
$4692.00 | 2024-06-20 | |
1PlusChem | 1P028L06-5g |
(2-methyloxolan-2-yl)methanesulfonylchloride |
1566200-94-9 | 95% | 5g |
$3183.00 | 2024-06-20 | |
Enamine | EN300-175399-0.05g |
(2-methyloxolan-2-yl)methanesulfonyl chloride |
1566200-94-9 | 95% | 0.05g |
$202.0 | 2023-09-20 | |
Enamine | EN300-175399-0.1g |
(2-methyloxolan-2-yl)methanesulfonyl chloride |
1566200-94-9 | 95% | 0.1g |
$301.0 | 2023-09-20 | |
Enamine | EN300-175399-1.0g |
(2-methyloxolan-2-yl)methanesulfonyl chloride |
1566200-94-9 | 95% | 1g |
$871.0 | 2023-05-27 |
(2-methyloxolan-2-yl)methanesulfonyl chloride 関連文献
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
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(2-methyloxolan-2-yl)methanesulfonyl chlorideに関する追加情報
Comprehensive Guide to (2-methyloxolan-2-yl)methanesulfonyl chloride (CAS No. 1566200-94-9)
(2-methyloxolan-2-yl)methanesulfonyl chloride (CAS No. 1566200-94-9) is a specialized sulfonyl chloride derivative widely used in organic synthesis and pharmaceutical research. This compound belongs to the class of heterocyclic sulfonates, featuring a unique 2-methyloxolane (tetrahydrofuran) backbone coupled with a reactive methanesulfonyl chloride group. Its molecular structure makes it a valuable intermediate for constructing complex molecules, particularly in medicinal chemistry and material science applications.
The growing interest in sulfonyl chloride chemistry has positioned (2-methyloxolan-2-yl)methanesulfonyl chloride as a compound of significant research value. Recent trends in green chemistry and sustainable synthesis have sparked numerous queries about its environmental profile and potential biodegradable alternatives. Many researchers are investigating whether this compound can be used in catalyzed reactions to reduce waste generation, aligning with current circular economy principles in chemical manufacturing.
From a structural perspective, the 2-methyloxolane moiety contributes to the compound's enhanced solubility in organic solvents compared to simpler sulfonyl chlorides. This characteristic makes 1566200-94-9 particularly useful in solution-phase synthesis, where good solubility is crucial for reaction efficiency. The methanesulfonyl chloride group serves as an excellent electrophilic center for nucleophilic substitution reactions, enabling the formation of various sulfonamide derivatives and sulfonate esters.
In pharmaceutical applications, (2-methyloxolan-2-yl)methanesulfonyl chloride has gained attention for its potential in developing targeted drug delivery systems. The oxolane ring can improve membrane permeability, while the sulfonyl chloride functionality allows for precise conjugation with bioactive molecules. Recent patent literature reveals its use in creating prodrug formulations and bioconjugates, particularly in oncology research where controlled release mechanisms are crucial.
The synthesis of 1566200-94-9 typically involves the chlorosulfonation of the corresponding alcohol precursor. Process optimization studies focus on improving atom economy and reducing byproduct formation, responding to industry demands for greener synthetic routes. Analytical characterization of this compound typically employs NMR spectroscopy (particularly 1H and 13C NMR) and mass spectrometry to confirm its structure and purity.
Material science applications of (2-methyloxolan-2-yl)methanesulfonyl chloride include its use as a surface modifying agent and polymer functionalization reagent. The compound's ability to introduce sulfonate groups onto various substrates makes it valuable for creating ion-conductive materials and hydrophilic surfaces. Recent research explores its potential in battery electrolyte formulations and membrane technologies, areas experiencing rapid growth due to renewable energy initiatives.
Storage and handling of 1566200-94-9 require standard precautions for moisture-sensitive compounds. The chemical community frequently searches for information about its stability under various conditions and compatible storage materials. Proper inert atmosphere techniques and desiccants are recommended to maintain product quality during long-term storage.
The global market for specialty sulfonyl chlorides like (2-methyloxolan-2-yl)methanesulfonyl chloride shows steady growth, driven by increasing R&D investments in precision medicine and advanced materials. Supply chain analyses indicate growing demand from contract research organizations and academic institutions engaged in cutting-edge chemical research. Pricing trends reflect the compound's specialized nature and the technical challenges associated with its synthesis at commercial scales.
Future research directions for 1566200-94-9 may explore its potential in click chemistry applications and bioorthogonal reactions, where its unique structure could enable new synthetic strategies. The compound's compatibility with various catalytic systems and photochemical conditions presents additional opportunities for methodological development. As synthetic chemistry continues evolving toward more selective transformations, (2-methyloxolan-2-yl)methanesulfonyl chloride is likely to maintain its relevance as a versatile building block.
For researchers working with 1566200-94-9, understanding its structure-activity relationships and reaction kinetics remains crucial. The scientific literature contains numerous examples of its successful application in multi-step syntheses, particularly for heterocyclic systems and functionalized scaffolds. Continued investigation into its mechanistic pathways and derivative chemistry will undoubtedly yield valuable insights for both academic and industrial applications.
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